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Compound of Interest

Compound Name: 5-Cyclopropylpyridin-3-amine

Cat. No.: B597435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 5-Cyclopropylpyridin-3-amine (CAS No. 1314353-68-8). The information is

compiled for professionals in research and drug development, with a focus on structured data,

detailed experimental protocols, and logical workflows.

Core Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Cyclopropylpyridin-
3-amine. It is important to note that several of these values are predicted and should be

confirmed through experimental analysis for critical applications.
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Property Value Data Type Source

Molecular Formula C₈H₁₀N₂ --- [1][2]

Molecular Weight 134.18 g/mol --- [1][2]

Appearance
Light yellow to yellow

Solid
Experimental [2]

Boiling Point 308.6 ± 30.0 °C Predicted [2]

Density 1.188 ± 0.06 g/cm³ Predicted [2]

pKa 6.54 ± 0.20 Predicted [2]

LogP Not Found --- ---

Solubility Not Found --- ---

Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are outlined below.

These are established, standard protocols applicable to compounds like 5-
Cyclopropylpyridin-3-amine.

Determination of pKa by Potentiometric Titration
The ionization constant (pKa) is a critical parameter influencing a compound's solubility and

absorption. Potentiometric titration is a reliable method for its determination.[3]

Methodology:

Preparation of Solutions:

Prepare a 0.1 M solution of the test compound (5-Cyclopropylpyridin-3-amine) in a

suitable solvent, typically a co-solvent system like water/methanol if aqueous solubility is

low.

Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium

hydroxide (NaOH).[4]
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Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[4]

Titration Procedure:

Place a known volume (e.g., 20 mL) of the test compound solution into a temperature-

controlled vessel maintained at 25°C.

To determine the pKa of the amine (a basic function), titrate the solution with the

standardized 0.1 M HCl.

Add the titrant in small, precise increments (e.g., 0.1 mL).

After each addition, allow the pH reading to stabilize before recording the value and the

total volume of titrant added.[4]

Data Analysis:

Plot the recorded pH values against the volume of titrant added to generate a titration

curve.

The pKa is the pH value at the half-equivalence point, which is the point on the curve

where half of the amine has been protonated. This point corresponds to the inflection point

of the sigmoid curve.[3]

Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for

predicting its membrane permeability and overall ADME properties. The shake-flask method is

the gold standard for LogP determination.[5]

Methodology:

Phase Preparation:

Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-

buffered saline, PBS, at pH 7.4).
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Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them

vigorously and allowing the layers to separate for at least 24 hours.[6]

Partitioning Experiment:

Prepare a stock solution of 5-Cyclopropylpyridin-3-amine in the aqueous buffer.

Add a known volume of the stock solution to a vessel containing known volumes of the

pre-saturated n-octanol and buffer.

Seal the vessel and shake it gently for a sufficient period (e.g., 1-2 hours) to allow the

compound to reach equilibrium between the two phases.[7]

Centrifuge the mixture to ensure complete separation of the two phases.

Concentration Analysis:

Carefully withdraw aliquots from both the n-octanol and the aqueous layers.

Determine the concentration of the compound in each phase using a suitable analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Calculation:

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.[9]

LogP is the base-10 logarithm of P: LogP = log₁₀([Compound]ₙ-octanol /

[Compound]aqueous).[9]

Determination of Aqueous Solubility
Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The

shake-flask method is also a standard for determining thermodynamic equilibrium solubility.[10]

Methodology:

Equilibration:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.agilent.com/Library/applications/5991-4121EN.pdf
https://www.benchchem.com/product/b597435?utm_src=pdf-body
https://enamine.net/public/biology-services/LogD-LogP.pdf
https://pubmed.ncbi.nlm.nih.gov/27137915/
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=2117470&fileOId=2117482
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add an excess amount of solid 5-Cyclopropylpyridin-3-amine to a vial containing a

known volume of the desired aqueous medium (e.g., water or a specific pH buffer).

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended

period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

Sample Preparation:

After equilibration, allow the suspension to settle.

Carefully withdraw a sample of the supernatant. To remove any undissolved solid, filter the

sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed.[10]

Concentration Analysis:

Quantify the concentration of the dissolved compound in the clear filtrate or supernatant

using a validated analytical method, such as HPLC-UV or LC-MS.

Result Reporting:

The determined concentration represents the equilibrium solubility of the compound under

the specified conditions (e.g., temperature, pH) and is typically reported in units of mg/mL

or µg/mL.

Experimental Workflow Visualization
The following diagram illustrates the standardized shake-flask method for determining the LogP

of a compound.
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Caption: Workflow for LogP determination via the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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